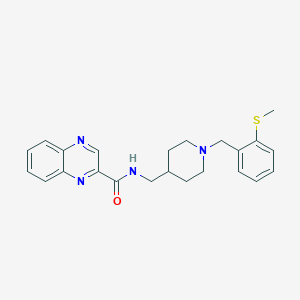

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a chemical compound with potential applications in scientific research. Its unique structure enables exploration of its potential as a catalyst, drug candidate, or an active ingredient in various fields .

Synthesis Analysis

The synthesis of piperidine derivatives, such as the compound , is a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique

Synthesis and Evaluation as Antipsychotic Agents

Research by Norman et al. (1996) explored heterocyclic analogues of 1192U90, which included compounds similar in structure to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide. These compounds were evaluated for their potential as antipsychotic agents. They were tested for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. In vivo, they were assessed for their ability to antagonize the apomorphine-induced climbing response in mice, indicating antipsychotic activity (Norman et al., 1996).

Use in Asymmetric Hydrogenation of Functionalized Alkenes

Imamoto et al. (2012) investigated derivatives like this compound in the context of rhodium-catalyzed asymmetric hydrogenation. These compounds, particularly those with tert-butylmethylphosphino groups, showed excellent enantioselectivities and high catalytic activities in the hydrogenation process. This research highlights the potential use of these compounds in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Neuroprotective Effects in Cerebral Ischemia

Sheardown et al. (1990) conducted a study on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxalinedione antagonist and a relative of this compound. NBQX was found to be a potent inhibitor of the quisqualate subtype of the glutamate receptor and exhibited neuroprotective effects against global ischemia, even when administered two hours after an ischemic challenge (Sheardown et al., 1990).

Antimycobacterial Activity

Research by Moreno et al. (2003) explored new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, akin to this compound, for their potential as anti-tuberculosis agents. These compounds showed significant in vitro anti-tuberculosis activity against Mycobacterium tuberculosis and exhibited low toxicity in VERO cell lines, indicating their potential as anti-tuberculosis agents (Moreno et al., 2003).

Potential Antitumor Agents

Mamedov et al. (2022) synthesized a series of 2-(benzimidazol-2-yl)quinoxalines, including structures similar to this compound. These compounds, particularly those with N-methylpiperazine substituents, showed promising activity against a range of cancer lines and exhibited little cytotoxicity against normal human cells. This suggests their potential as novel potent antitumor agents (Mamedov et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c1-29-22-9-5-2-6-18(22)16-27-12-10-17(11-13-27)14-25-23(28)21-15-24-19-7-3-4-8-20(19)26-21/h2-9,15,17H,10-14,16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAHZPJAJAXPPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581799.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B2581800.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2581803.png)

![(E)-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylprop-2-enamide](/img/structure/B2581810.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2581817.png)